Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.3 g/mol . It is a solid compound that is often used in various chemical reactions and research applications.
Mechanism of Action
Mode of Action
It is known that the compound contains an amino group, which can participate in various biochemical reactions, such as nucleophilic substitution .
Result of Action
The molecular and cellular effects of Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate typically involves the reaction of methyl 2-amino-5-nitrobenzoate with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-bromobenzoate: This compound has a similar structure but contains a bromine atom instead of the tert-butoxycarbonyl group.
Methyl 2-amino-5-nitrobenzoate: This compound has a nitro group instead of the tert-butoxycarbonyl group.
Uniqueness
Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate is unique due to the presence of the tert-butoxycarbonyl group, which provides steric hindrance and affects the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and research applications .
Biological Activity
Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2369666-35-1
- Molecular Formula : C₁₃H₁₈N₂O₄
- Molecular Weight : 270.30 g/mol
This compound functions primarily through:
- Inhibition of Cancer Cell Proliferation : Similar to other PABA derivatives, this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines.
- Modulation of Enzyme Activity : It may interact with specific enzymes involved in metabolic pathways, potentially leading to apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- A study demonstrated that related PABA derivatives exhibited significant inhibitory effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 3.0 µM to over 10 µM for various analogs .
- The compound's structural similarity to known anticancer agents suggests it may also inhibit key pathways involved in tumor growth and metastasis.
Case Studies and Research Findings
- Study on PABA Derivatives :
Compound Name | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | ~3.0 | |
Benzamide Derivative | A549 | 4.53 | |
N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | HCT116 | <10 |
- Mechanistic Insights :
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial:
Properties
IUPAC Name |
methyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-5-6-10(14)9(7-8)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSHNVWLBXWOLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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